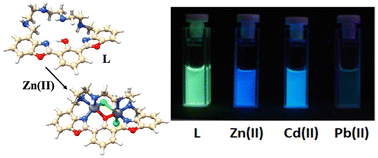A novel 2,6-bis(benzoxazolyl)phenol macrocyclic chemosensor with enhanced fluorophore properties by photoinduced intramolecular proton transfer†
Dalton Transactions Pub Date: 2023-02-17 DOI: 10.1039/D3DT00140G
Abstract
Macrocyclic ligand L, in which a 2,6-bis(2-benzoxazolyl)phenol (bis-HBO) group is incorporated in triethylenetetramine, was designed and synthesized with the aim of creating a chemosensor with high selectivity and specificity for metal cations in an aqueous environment. The availability of several proton acceptors and donors, and amine and phenol hydroxy groups, respectively, affects the keto–enol equilibrium in both the ground and excited states, and the ligand properties show dependence on the pH of the solution. L is fluorescent in the visible range, through an excited-state intramolecular proton transfer (ESIPT) mechanism. The results of an exhaustive characterization of L by spectroscopic techniques and DFT calculations, as well as of its Zn(II), Cd(II) and Pb(II) complexes, show promising properties of L as a ratiometric metal cation chemosensor, since metal coordination prevents the ESIPT and gives rise to a peculiar displacement of the fluorescence emission from green to blue with Zn(II) and Cd(II), while with Pb(II) the fluorescence is quenched.


Recommended Literature
- [1] Effect of the ionic liquid group in novel interpenetrating polymer networks on the adsorption properties for oleuropein from aqueous solutions
- [2] Novel Co-based metal–organic frameworks and their magnetic properties using asymmetrically binding 4-(4′-carboxyphenyl)-1,2,4-triazole†
- [3] Chemosensitivity enhanced by autophagy inhibition based on a polycationic nano-drug carrier†
- [4] Ultrafast non-adiabatic dynamics of excited diphenylmethyl bromide elucidated by quantum dynamics and semi-classical on-the-fly dynamics†
- [5] Exploring immunoregulatory properties of a phenolic-enriched maple syrup extract through integrated proteomics and in vitro assays†
- [6] Application of composite flocculants for removing organic matter and mitigating ultrafiltration membrane fouling in surface water treatment: the role of composite ratio†
- [7] Dehydroalkylation of toluene with ethane in a packed-bed membrane reactor with a bifunctional catalyst and a hydrogen-selective membrane
- [8] Rational design of spiro[fluorene-9,9′-xanthene] based molecule for aggregation induced emission (AIE) and mechanochromism (MC): synthesis and theoretical investigation†
- [9] Front cover
- [10] Light metal hydrides and complex hydrides for hydrogen storage










